molecular formula C7H6BrCl B1630557 4-Chlorobenzyl bromide CAS No. 622-95-7

4-Chlorobenzyl bromide

Cat. No. B1630557
CAS RN: 622-95-7
M. Wt: 205.48 g/mol
InChI Key: KQNBRMUBPRGXSL-UHFFFAOYSA-N
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Patent
US05554753

Procedure details

N-Bromosuccinimide (19 g, 0.107 mole) and benzoyl peroxide (2.5 g, 0.01 mole) were added to p-chlorotoluene (13 g, 0.103 mole) in carbon tetrachloride (100 mL). The reaction mixture was stirred and refluxed gently for 2 hours. When the succinimide rose to the surface, the reaction was finished. The solution was cooled to room temperature and the succinimide was filtered off. The filtrate was evaporated on a rotary evaporator. Then distillation gave p-chlorobenzyl bromide as colorless crystal (80° C.-85° C./1 mm Hg).
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.[Cl:27][C:28]1[CH:33]=[CH:32][C:31]([CH3:34])=[CH:30][CH:29]=1.C1(=O)NC(=O)CC1>C(Cl)(Cl)(Cl)Cl>[Cl:27][C:28]1[CH:33]=[CH:32][C:31]([CH2:34][Br:1])=[CH:30][CH:29]=1

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
2.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
13 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC(N1)=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed gently for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the succinimide was filtered off
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated on a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
Then distillation

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(CBr)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.